molecular formula C18H16F3NO B1359485 4-Azetidinomethyl-4'-trifluoromethylbenzophenone CAS No. 898756-86-0

4-Azetidinomethyl-4'-trifluoromethylbenzophenone

Cat. No.: B1359485
CAS No.: 898756-86-0
M. Wt: 319.3 g/mol
InChI Key: GOMYSXORGHLJOG-UHFFFAOYSA-N
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Description

4-Azetidinomethyl-4'-trifluoromethylbenzophenone is a chemical compound with the molecular formula C18H16F3NO and a molecular weight of 319.3 g/mol. This compound is characterized by its unique structure, which includes an azetidine ring and a trifluoromethyl group attached to a benzophenone core. Due to its distinct chemical properties, it has garnered interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azetidinomethyl-4'-trifluoromethylbenzophenone typically involves multiple steps, starting with the preparation of the benzophenone core. One common approach is the Friedel-Crafts acylation of benzene with trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting trifluoromethylbenzophenone can then undergo further functionalization to introduce the azetidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of advanced catalysts and optimized reaction parameters can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Azetidinomethyl-4'-trifluoromethylbenzophenone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Azetidinomethyl-4'-trifluoromethylbenzophenone has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: Its unique properties make it useful in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 4-Azetidinomethyl-4'-trifluoromethylbenzophenone exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the azetidine ring contributes to its binding affinity to biological targets. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

4-Azetidinomethyl-4'-trifluoromethylbenzophenone is unique due to its combination of the azetidine ring and trifluoromethyl group. Similar compounds include:

  • 4'-Trifluoromethylbenzophenone: Lacks the azetidine ring.

  • 4-Azetidinomethylbenzophenone: Lacks the trifluoromethyl group.

  • Trifluoromethyl-substituted benzophenones: Various other benzophenones with different substituents.

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-18(20,21)16-8-6-15(7-9-16)17(23)14-4-2-13(3-5-14)12-22-10-1-11-22/h2-9H,1,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMYSXORGHLJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642816
Record name {4-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-86-0
Record name {4-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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